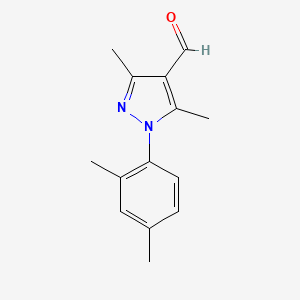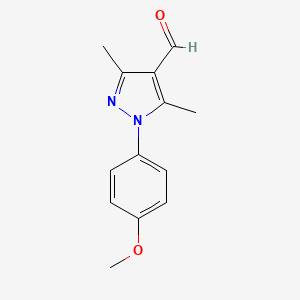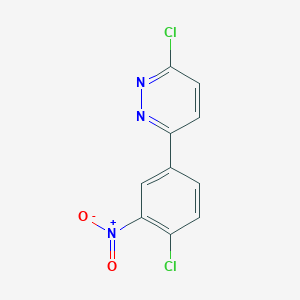
2-(Morpholinosulfonyl)phenylboronic acid
Overview
Description
2-(Morpholinosulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO5S and its molecular weight is 271.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives are known to modulate Factor XI, which plays a crucial role in the coagulation cascade .
Mode of Action
It is known to participate in the suzuki reaction , a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds.
Biochemical Pathways
Its role in the synthesis of substituted phenylalanine derivatives suggests it may influence pathways related to thrombosis and thromboembolism .
Pharmacokinetics
Its predicted properties include a boiling point of 513.4±60.0 °C and a density of 1.45±0.1 g/cm3 .
Result of Action
Its use in the synthesis of substituted phenylalanine derivatives suggests it may have a role in modulating factor xi and potentially influencing the risk of thrombotic and thromboembolic diseases .
Action Environment
It is recommended to be stored at 2-8°c , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
2-(Morpholinosulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases . It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been used in the study of proteomics to understand protein interactions and functions . Its impact on cell signaling pathways can lead to alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific target. The boronic acid group of the compound can bind to the active site of enzymes, blocking their activity or altering their function. This mechanism is essential for its role in modulating biochemical pathways and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolism . Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions that modify metabolic intermediates, influencing overall metabolic processes . These interactions are essential for its role in modulating biochemical pathways and therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments. Its localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBAPLYGJEVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656929 | |
| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-65-6 | |
| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)


![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)

![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)



![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
